molecular formula C19H19N3O5S B2603606 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-13-7

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2603606
CAS No.: 1448124-13-7
M. Wt: 401.44
InChI Key: ASYVOZOEOXSFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features an indole moiety, a benzo[d]oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molecular weight of approximately 358.39 g/mol. The compound features a sulfonamide functional group and an oxazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄S
Molecular Weight358.39 g/mol
CAS Number2034539-74-5
StructureChemical Structure

Anticancer Properties

Research indicates that compounds containing the oxazole ring exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. A study highlighted the synthesis of oxazole derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound may similarly possess anticancer properties due to its structural characteristics .

Antimicrobial Activity

The sulfonamide moiety in this compound is known for its antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory effects. The indole structure is associated with modulation of inflammatory pathways, potentially making this compound useful in managing conditions characterized by chronic inflammation .

Molecular Mechanisms

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer.
  • Gene Expression Modulation : By affecting transcription factors or signaling cascades, the compound could alter gene expression profiles associated with disease progression.

Case Studies

A notable study investigated the effects of oxazole derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. The findings suggest that structurally similar compounds could yield comparable results in clinical settings .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-21-11-14(13-5-3-4-6-15(13)21)17(23)10-20-28(25,26)12-7-8-18-16(9-12)22(2)19(24)27-18/h3-9,11,17,20,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVOZOEOXSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.